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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B10800321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AVE 0991 is a synthetic, non-peptide agonist of the Mas receptor, the receptor for Angiotensin-

(1-7).[1][2] It mimics the beneficial effects of Angiotensin-(1-7), which often counteracts the

actions of Angiotensin II.[3][4] This document provides detailed protocols for in vitro

experiments to investigate the biological activity of AVE 0991 sodium salt, focusing on its

mechanism of action and effects on cellular signaling pathways. AVE 0991 has demonstrated

potential therapeutic effects in cardiovascular and neurological contexts by exerting anti-

inflammatory, antioxidant, and anti-proliferative actions.[1][5]

Physicochemical Properties and Storage
Property Value

Molecular Weight 580.73 g/mol [5]

Solubility
Soluble in DMSO, ethanol, and alkaline water

solutions[5]

Storage
Stock solutions can be stored at -20°C for

several months[2]

Quantitative Data Summary
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The following tables summarize the key quantitative data reported for AVE 0991 in various in

vitro assays.

Table 1: Receptor Binding Affinity

Cell Type Ligand
IC50 (AVE
0991)

IC50
(Angiotensin-
(1-7))

Reference

Bovine Aortic

Endothelial Cell

(BAEC)

Membranes

[¹²⁵I]-Ang-(1-7) 21 ± 35 nM 220 ± 280 nM [6][7]

Mas-transfected

COS cells
¹²⁵I-Ang-(1-7) 47.5 nM - [8]

Table 2: Effects on Nitric Oxide (NO) and Superoxide (O₂⁻) Release in BAECs

Compound (10 µM)
Peak NO
Concentration

Peak O₂⁻
Concentration

Reference

AVE 0991 295 ± 20 nM 18 ± 2 nM [6][7]

Angiotensin-(1-7) 270 ± 25 nM 20 ± 4 nM [6][7]

Table 3: Effects on Cell Proliferation
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Cell Line Treatment Effect Reference

Vascular Smooth

Muscle Cells (VSMCs)

AVE 0991 (10⁻⁸ to

10⁻⁵ M)

Dose-dependently

inhibited Ang II-

induced proliferation

[1]

MCF10A (normal

breast epithelial)

AVE 0991 (single

treatment)

Reduced proliferation

in a dose-dependent

manner

[9]

MDA-MB-231 (ER-

breast cancer)

AVE 0991 (single

treatment)

Reduced proliferation

in a dose-dependent

manner

[9]

Signaling Pathways
AVE 0991 activates the Mas receptor, initiating downstream signaling cascades that contribute

to its biological effects. One key pathway involves the induction of heme oxygenase-1 (HO-1)

and downregulation of p38 MAPK phosphorylation, which mediates its anti-proliferative effects

in vascular smooth muscle cells.[1] Another identified pathway involves the

Mas/PKA/CREB/UCP-2 axis, which is associated with its neuroprotective effects against

oxidative stress and neuronal apoptosis.[6]
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Caption: Signaling pathways activated by AVE 0991.

Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of

AVE 0991.

Radioligand Binding Assay
This protocol is designed to determine the binding affinity of AVE 0991 to the Mas receptor.

Prepare Cell Membranes
(e.g., from BAECs or Mas-transfected cells)

Incubate Membranes with [¹²⁵I]-Ang-(1-7)
and varying concentrations of AVE 0991

Separate Bound and Free Ligand
(e.g., via filtration)

Measure Radioactivity of Bound Ligand

Data Analysis
(Calculate IC50)

Click to download full resolution via product page

Caption: Workflow for a radioligand binding assay.

Materials:

Bovine Aortic Endothelial Cells (BAECs) or Mas-transfected cells
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Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)

[¹²⁵I]-Angiotensin-(1-7) (radioligand)

AVE 0991 sodium salt

Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA)

Glass fiber filters

Scintillation fluid and counter

Procedure:

Membrane Preparation:

Culture BAECs or Mas-transfected cells to confluence.

Harvest cells and homogenize in ice-cold lysis buffer.

Centrifuge the homogenate at low speed to remove nuclei and debris.

Centrifuge the supernatant at high speed to pellet the membranes.

Resuspend the membrane pellet in binding buffer and determine protein concentration.

Binding Reaction:

In a 96-well plate, add a constant amount of cell membrane preparation.

Add varying concentrations of unlabeled AVE 0991.

Add a constant concentration of [¹²⁵I]-Ang-(1-7).

Include wells for total binding (no competitor) and non-specific binding (excess unlabeled

Ang-(1-7)).

Incubate at room temperature for 60-180 minutes.
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Separation and Detection:

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the AVE 0991

concentration.

Determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of AVE 0991 on the proliferation of cells, such as Angiotensin

II-stimulated vascular smooth muscle cells (VSMCs).

Materials:

VSMCs or other cell lines of interest (e.g., MCF10A, MDA-MB-231)

Complete cell culture medium

Serum-free medium

Angiotensin II (if studying inhibition of Ang II-induced proliferation)

AVE 0991 sodium salt

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO
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Microplate reader

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Serum Starvation:

Synchronize the cells by incubating them in serum-free medium for 24 hours.

Treatment:

Replace the medium with fresh serum-free medium containing various concentrations of

AVE 0991 (e.g., 10⁻⁸ to 10⁻⁵ M).[1]

For studies on Ang II-induced proliferation, add a constant concentration of Ang II with or

without different concentrations of AVE 0991.

Incubate for the desired period (e.g., 24-72 hours).

MTT Addition:

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to

form formazan crystals.

Solubilization and Measurement:

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Express the results as a percentage of the control (untreated or Ang II-treated cells).

Plot cell viability against the concentration of AVE 0991 to determine its effect on

proliferation.
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Cell Invasion Assay (Cultrex Assay)
This protocol assesses the effect of AVE 0991 on the invasive potential of cancer cells.

Materials:

Invasive cancer cell line (e.g., pII breast cancer cells)

Serum-free medium

Complete medium (as a chemoattractant)

AVE 0991 sodium salt

Cultrex BME-coated cell invasion chambers (or similar)

Cotton swabs

Cell stain (e.g., crystal violet)

Microscope

Procedure:

Chamber Rehydration:

Rehydrate the BME-coated inserts by adding warm, serum-free medium to the top and

bottom chambers and incubating for 1 hour at 37°C.

Cell Seeding:

Harvest and resuspend cells in serum-free medium.

Add the cell suspension to the top chamber of the rehydrated inserts.

Add medium containing different concentrations of AVE 0991 to the top chamber.

Invasion:
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Add complete medium (containing serum as a chemoattractant) to the bottom chamber.

Incubate for 24-48 hours to allow for cell invasion through the BME matrix.

Cell Removal and Staining:

Carefully remove the non-invading cells from the top of the insert with a cotton swab.

Fix and stain the invading cells on the bottom of the insert with crystal violet.

Quantification:

Count the number of stained, invaded cells in several random fields under a microscope.

Data Analysis:

Calculate the average number of invaded cells per field for each treatment condition.

Compare the number of invaded cells in the AVE 0991-treated groups to the control group.

Conclusion
AVE 0991 sodium salt is a valuable research tool for investigating the protective arm of the

renin-angiotensin system. The protocols provided here offer a framework for studying its in vitro

effects on receptor binding, cell signaling, proliferation, and invasion. Researchers should

optimize these protocols for their specific cell types and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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